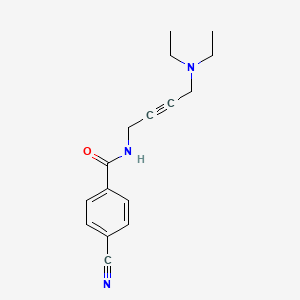

4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide is a chemical compound that has gained significant attention due to its potential application in scientific research. This compound is known for its unique properties that make it an ideal candidate for various research applications.

Applications De Recherche Scientifique

Targeted Drug Delivery and Cancer Therapy

Alkylating Benzamides with Melanoma Cytotoxicity

Radioiodinated derivatives of benzamide have been identified as selective agents for melanotic melanoma, used for imaging in nuclear medicine. New derivatives conjugated with alkylating cytostatics have been synthesized, demonstrating high uptake in melanoma cells and increased cytotoxicity against melanoma cells compared to standard cytostatic drugs, highlighting their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Enzyme Inhibition for Therapeutic Applications

Bi-heterocyclic Benzamides as Alkaline Phosphatase Inhibitors

Novel bi-heterocyclic benzamides have shown potent inhibition against alkaline phosphatase, a key enzyme involved in bone and teeth calcification. These molecules, synthesized through a series of reactions, could serve as non-toxic medicinal scaffolds for managing conditions related to abnormal calcification (Abbasi et al., 2019).

Material Science and Organic Electronics

Organic Electroluminescent Compounds

A derivative compound, 3-(5'-chloro-2'-benzoxazolyl)-7-diethylamino-2H-1-benzo-pyran-2-one, was synthesized for use in organic electroluminescent devices. This synthesis demonstrates the compound's role in developing materials for electronic applications, where solvent, temperature, and catalyst optimizations were key to enhancing yield (Shi Juan-ling, 2006).

Synthesis and Properties of Organic Chromophores

Two-Photon-Absorbing Cycloalkanone Chromophores

Cycloalkanone derivatives have been characterized for their two-photon absorption properties, crucial for applications in photophysics and photochemistry. The synthesis of these compounds, including 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, highlights their potential as materials for nonlinear optical applications, with studies revealing insights into their molecular structure and photophysical behavior (Nakayama et al., 1998).

Mécanisme D'action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been found to interact with their targets, leading to a variety of biological activities .

Biochemical Pathways

Similar compounds have been found to affect a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a variety of biological activities .

Propriétés

IUPAC Name |

4-cyano-N-[4-(diethylamino)but-2-ynyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-3-19(4-2)12-6-5-11-18-16(20)15-9-7-14(13-17)8-10-15/h7-10H,3-4,11-12H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNWEDFZYWDAED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCNC(=O)C1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2729039.png)

![N-(3,4-dichlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2729044.png)

![N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2729046.png)

![2-Chloro-N-methyl-N-[[3-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]propanamide](/img/structure/B2729047.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2729054.png)

![5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2729059.png)